molecular formula C25H29N3O3 B2582815 8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one CAS No. 222716-49-6

8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one

Cat. No.: B2582815
CAS No.: 222716-49-6
M. Wt: 419.525
InChI Key: OOOGEFSNZZKCGR-UHFFFAOYSA-N
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Description

8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a complex synthetic coumarin derivative intended for research purposes. This compound features a benzimidazole substituent at the C-3 position and an aminomethyl group at the C-8 position of the chromen-4-one core. Coumarin derivatives are a significant focus in medicinal chemistry due to their broad biological activities . Specifically, substitutions at the C-3 and C-4 positions of the coumarin nucleus are often investigated for their potential in developing new therapeutic agents . The structural motif of this compound suggests potential for application in various biochemical and pharmacological research areas. The specific mechanism of action, biological targets, and detailed research applications for this particular analog are areas for ongoing investigation. Researchers are exploring similar compounds for a range of activities, and this molecule may serve as a key intermediate or novel chemical entity in such studies. This product is strictly for laboratory research and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-(diethylaminomethyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-6-16-13-17-23(30)21(25-26-19-11-9-10-12-20(19)27(25)5)15(4)31-24(17)18(22(16)29)14-28(7-2)8-3/h9-13,29H,6-8,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOGEFSNZZKCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(CC)CC)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((diethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a synthetic derivative belonging to the class of chromenones. This compound has garnered attention due to its potential biological activities, including anticancer, antiviral, and antibacterial properties. This article reviews the existing literature on its biological activity, summarizing key findings and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C20H28N2O3C_{20}H_{28}N_2O_3, with a molecular weight of approximately 344.45 g/mol. The structure features a chromenone backbone substituted with a diethylamino group and a benzimidazole moiety, which are crucial for its biological effects.

Anticancer Activity

Research indicates that derivatives of benzimidazole, including compounds similar to the one in focus, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of cancer cells such as HL-60 (acute myeloid leukemia) and Capan-1 (pancreatic cancer) with IC50 values ranging from 1.1 to 4.4 µM .

Cell Line IC50 (µM) Activity
HL-601.1High antiproliferative activity
Capan-14.4Moderate antiproliferative activity
DND-412.5Moderate antiproliferative activity
Z-1383.0Moderate antiproliferative activity

The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be elucidated.

Antiviral Activity

Preliminary investigations into the antiviral properties of similar compounds suggest that they may exhibit modest activity against certain viruses. For example, some derivatives have shown inhibitory effects on Zika virus replication with EC50 values around 43 µM . However, the antiviral efficacy is generally lower compared to standard antiviral agents like remdesivir.

Antibacterial Activity

The compound's potential antibacterial effects have also been explored. Some studies indicate moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MIC) reported at around 32 µM for certain derivatives .

Case Studies

A study conducted on a series of benzimidazole derivatives revealed that those bearing diethylamino substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts. The presence of hydroxyl groups was also noted to improve solubility and bioavailability, contributing to increased biological effectiveness.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituent at Position 8 pKa (Predicted) Reference Yield (Synthesis)
Target Compound (8-(diethylamino)methyl-...) C₂₄H₂₈N₃O₃* ~421.50 Diethylaminomethyl ~7.0† Not reported
6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one C₂₅H₂₈N₄O₃ 432.51 4-Methylpiperazinylmethyl 6.74 Not reported
3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one C₁₈H₁₄N₂O₃ 306.32 None Not reported 32.0%
8-((Dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one C₂₂H₂₄N₂O₃ 376.44 Dimethylaminomethyl ~7.5† Not reported

*Calculated based on structure; †Estimated based on analogous compounds.

Key Observations:

Substituent Effects on Basicity and Solubility: The diethylaminomethyl group (target compound) is less polar than the 4-methylpiperazinylmethyl group but more lipophilic than the dimethylaminomethyl variant . The cyclic piperazine group in may enhance water solubility at physiological pH due to its higher basicity (pKa ~6.74). The absence of a substituent at position 8 in results in significantly lower molecular weight (306.32 vs. 421.50) and reduced solubility, aligning with its moderate synthesis yield (32.0%) .

Bioactivity Implications: The 1-methyl-1H-benzo[d]imidazol-2-yl group (target compound) provides a rigid, planar structure conducive to interactions with hydrophobic enzyme pockets. Fluorinated analogs (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, suggesting that fluorination of the target compound could improve pharmacokinetics.

Structural Analogues in Benzoimidazole-Coumarin Hybrids

Table 2: Core Structure Modifications

Compound Name Core Structure Position 3 Modification Potential Application
Target Compound Chromen-4-one 1-Methyl-1H-benzo[d]imidazol-2-yl Kinase inhibition, fluorescence
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one Chromen-2-one Triazole-hydroxymethyl Antimicrobial agents
Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine Nitrophenyl and cyano groups Not reported

Key Observations:

  • Hybrids with triazole groups (e.g., ) demonstrate broader antimicrobial activity, whereas the benzoimidazole-coumarin hybrid in the target compound may prioritize kinase or protease inhibition.

Q & A

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with modifications to the diethylamino, benzimidazole, or chromenone moieties. Test in vitro activity (e.g., kinase inhibition) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters. Use QSAR models (e.g., CoMFA) to prioritize derivatives for synthesis .

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